molecular formula C11H11FO2 B15052933 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one

8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B15052933
M. Wt: 194.20 g/mol
InChI Key: FGFSGKBHYSKJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic organic compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a fluoro and methyl group can undergo cyclization in the presence of a suitable catalyst to form the benzoxepine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

8-fluoro-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C11H11FO2/c1-7-5-8-10(13)3-2-4-14-11(8)6-9(7)12/h5-6H,2-4H2,1H3

InChI Key

FGFSGKBHYSKJLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)OCCCC2=O

Origin of Product

United States

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